Product packaging for Decumbenone B(Cat. No.:)

Decumbenone B

Cat. No.: B1248075
M. Wt: 282.37 g/mol
InChI Key: VAJNXMAFOMJOFB-HSKJIWMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decumbenone B is a secondary metabolite isolated from filamentous fungi such as Penicillium decumbens . It is structurally characterized as a polyketide and has been identified as a key intermediate in the biosynthetic pathway of the metabolically related compound calbistrin . The compound is part of a growing interest in fungal metabolites due to their complex structures and potential bioactivities. The primary research value of this compound currently lies in its role in studying the biosynthesis of fungal secondary metabolites. Research has identified a 13-membered gene cluster (designated the cal cluster) responsible for the production of calbistrin and its intermediates, including this compound . Gene deletion studies, particularly of the polyketide synthase gene calA , confirm that this cluster is essential for the production of this compound . This makes this compound a valuable compound for researchers in the fields of natural product biosynthesis, metabolic engineering, and mycology, facilitating studies aimed at elucidating complex biochemical pathways and developing microbial cell factories . While the specific mechanism of action and direct molecular targets of this compound are still under investigation, its production has been observed in specific biological contexts. For instance, its synthesis increases during vegetative incompatibility, a form of non-self recognition in fungi, suggesting it may play a role in fungal defense or communication . This compound has also been isolated from marine-derived fungi, such as Aspergillus jensenii , found in novel ecological niches like the "plastisphere" . Although initial studies on the purified compound did not reproduce the osteogenic or antiviral activities observed in the crude fungal extract, its presence highlights the chemical diversity of marine fungi and the potential for discovering novel bioactive compounds . Further research is needed to fully characterize its biological activities and applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O4 B1248075 Decumbenone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

1-[(1R,2R,4aR,6R,8S,8aS)-2,8-dihydroxy-1,2,6-trimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-1-yl]-3-hydroxypropan-1-one

InChI

InChI=1S/C16H26O4/c1-10-8-11-4-6-15(2,20)16(3,13(19)5-7-17)14(11)12(18)9-10/h4,6,10-12,14,17-18,20H,5,7-9H2,1-3H3/t10-,11+,12+,14-,15-,16-/m1/s1

InChI Key

VAJNXMAFOMJOFB-HSKJIWMRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2C=C[C@@]([C@]([C@H]2[C@H](C1)O)(C)C(=O)CCO)(C)O

Canonical SMILES

CC1CC2C=CC(C(C2C(C1)O)(C)C(=O)CCO)(C)O

Synonyms

1-(2,8-dihydroxy-1,2,6-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)-3-hydroxy-1-propanone
decumbenone B

Origin of Product

United States

Decumbenone B Within the Framework of Natural Product Chemistry

Significance of Fungal Secondary Metabolites in Academic Research

Filamentous fungi are well-established as prolific producers of secondary metabolites, which are low molecular weight molecules often possessing bioactive properties. nih.gov These compounds are not essential for the primary growth of the fungus but are thought to play a crucial role in its survival within its ecological niche. nih.gov The chemical diversity found in marine and terrestrial fungi is a significant resource for the discovery of novel compounds with potential applications. unito.itmdpi.com In fact, marine fungi, in particular, are considered a promising source of new and biologically active secondary metabolites. scirp.org The ecological roles of these bioactive molecules are often associated with chemical defense mechanisms, allowing fungi to compete with other organisms for survival. unito.it

The study of fungal secondary metabolites is a cornerstone of academic research, leading to the discovery of compounds with a wide range of biological activities, including antibacterial, antifungal, and immunosuppressive properties. nih.gov Prominent examples of medically important fungal secondary metabolites include the antibiotic penicillin and the cholesterol-lowering agent lovastatin. nih.gov The ongoing exploration of fungal biodiversity continues to yield novel chemical structures and bioactive compounds, highlighting the importance of this field in drug discovery and development. nih.govmdpi.com

Polyketide Structural Class and Decalin Core System

Decumbenone B belongs to the polyketide class of natural products. unito.it Polyketides are a diverse family of compounds synthesized by a class of enzymes known as polyketide synthases (PKSs). nih.gov These enzymes construct the polyketide backbone through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. nih.govuniprot.org

A key structural feature of this compound is its decalin core system. scirp.org The decalin skeleton, a bicyclic system consisting of two fused cyclohexane (B81311) rings, is a common motif in many natural products. rsc.org In the biosynthesis of many fungal polyketides, the formation of the decalin ring is proposed to occur through an intramolecular Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction. rsc.orgresearchgate.net This cyclization is catalyzed by specific domains within the PKS enzyme. nih.govrsc.org The highly substituted and polyfunctionalized trans-decalin system is a characteristic feature of this group of compounds. rsc.org

Historical Context of Decumbenone Discovery and Related Compounds

Decumbenones A and B were first isolated from the terrestrial fungus Penicillium decumbens. unito.itscirp.org Subsequent research has also identified these compounds in marine-derived fungal species, such as Aspergillus sulphureus and Aspergillus jensenii. unito.itscirp.orgresearchgate.net The initial discovery from Penicillium decumbens also reported related compounds, indicating a biosynthetic pathway capable of producing a suite of structurally similar molecules. dntb.gov.ua

Further investigations into the secondary metabolites of Aspergillus sulphureus led to the isolation of a new derivative, named Decumbenone C, alongside the known Decumbenones A and B. scirp.org Research on Penicillium decumbens has also revealed that it produces calbistrins, which are complex polyketides. nih.govnih.govchalmers.se Intriguingly, Decumbenones A and B are considered to be putative intermediates or byproducts in the biosynthesis of calbistrins, as they share the same polyketide backbone length and decalin moiety. nih.gov The identification of a gene cluster (calA-M) in P. decumbens responsible for calbistrin production has provided a genetic basis for understanding the formation of these related compounds. nih.govnih.gov

Research Findings on Decumbenones

CompoundProducing Organism(s)Noted Biological/Chemical FindingsReference(s)
Decumbenone A Penicillium decumbens, Aspergillus sulphureus, Aspergillus jenseniiInhibited the growth of the rice pathogen Magnaporthe grisea. scirp.org Showed stimulatory effects on the root growth of certain agricultural plants. scirp.orgscirp.org unito.itscirp.orgresearchgate.net
This compound Penicillium decumbens, Aspergillus sulphureus, Aspergillus jenseniiExhibited a stimulatory effect on the root growth of buckwheat and other plants. scirp.orgscirp.org Along with Decumbenone A, demonstrated inhibition of the ECA109 cell line. mdpi.com unito.itmdpi.comscirp.orgresearchgate.net
Decumbenone C Aspergillus sulphureusShowed potent activity against SK-MEL-5 human melanoma cells. scirp.org Also demonstrated stimulatory effects on the root growth of certain agricultural plants. scirp.orgscirp.org scirp.org

Natural Occurrence and Bioprospecting Methodologies

Fungal Producers of Decumbenone B

This compound is synthesized by a range of fungi, most notably within the genera Penicillium and Aspergillus. These fungi are known for their capability to produce a wide array of bioactive secondary metabolites.

Penicillium decumbens Strains

Penicillium decumbens is a key and original source of decumbenones. scirp.orgmdpi.com Research has identified that this species produces not only this compound but also related compounds like Decumbenone A and versiol. nih.govnih.govdoaj.org The production of these metabolites is linked to the calbistrin biosynthetic gene cluster, which has been identified in P. decumbens. nih.govnih.govdoaj.org The deletion of specific genes within this cluster has been shown to halt the production of decumbenones, confirming their biosynthetic origin. nih.gov

Aspergillus Species (e.g., A. jensenii, A. sulphureus, A. versicolor, A. carneus)

Several species within the diverse Aspergillus genus have been identified as producers of this compound.

Aspergillus jensenii : Strains of this species, such as MUT6581, have been isolated and found to produce Decumbenones A and B. mdpi.comnih.govsus-mirri.it Chemical profiling of extracts from A. jensenii confirmed the presence of these compounds. nih.govdntb.gov.ua

Aspergillus sulphureus : The marine-derived strain A. sulphureus KMM 4640 is a known producer of this compound, along with Decumbenones A and C. scirp.orgnih.govresearchgate.net

Aspergillus versicolor : This species is a well-documented source of this compound. nih.govnih.gov Strains have been isolated from both marine and terrestrial sources, and have been shown to produce this compound, Decumbenone A, and versiol. koreascience.krtandfonline.comnih.govresearchgate.net

Aspergillus carneus : Fungi of this species isolated from marine environments have also been found to yield this compound and other related metabolites. researchgate.net

Ecological Niches and Origin of Isolates (e.g., Marine Sediment-Derived Fungi, Terrestrial Fungi)

The fungal strains that produce this compound inhabit a variety of ecological niches, highlighting the widespread distribution of these organisms.

Terrestrial Fungi : Penicillium decumbens was originally isolated from a terrestrial source. scirp.org Similarly, a strain of Aspergillus versicolor (SC0156) that produces decumbenones was isolated from soil. tandfonline.comnih.gov

Marine Sediment-Derived Fungi : The marine environment is a rich source for this compound producing fungi.

Aspergillus sulphureus KMM 4640 was isolated from sediments of Sakhalin Bay in the Okhotsk Sea at a depth of 24 meters. scirp.orgscirp.org

Aspergillus carneus has also been isolated from marine sediments. researchgate.netresearchgate.net

A strain of Aspergillus jensenii (MUT6581) was notably isolated from marine microplastics (MPs) collected from Mediterranean sediments, indicating that novel ecological niches like the "plastisphere" are valuable for bioprospecting. mdpi.comnih.govsus-mirri.it

Sponge-Derived Fungi : Some producing strains are found in symbiotic or associative relationships with other marine organisms. An isolate of Aspergillus versicolor was derived from a marine sponge of the genus Petrosia. koreascience.krresearchgate.netacs.org

Fungal ProducerEcological Niche / Origin of IsolateReference(s)
Penicillium decumbensTerrestrial scirp.orgnih.govnih.gov
Aspergillus jenseniiMarine Microplastics (Mediterranean Sediments) mdpi.comnih.govsus-mirri.it
Aspergillus sulphureusMarine Sediment (Okhotsk Sea) scirp.orgnih.govscirp.org
Aspergillus versicolorMarine Sponge (Petrosia sp.), Terrestrial Soil koreascience.krtandfonline.comnih.gov
Aspergillus carneusMarine Sediment researchgate.net

Strategies for Fungal Strain Isolation and Cultivation in Research

The isolation and successful cultivation of fungal strains are foundational steps for the production and study of secondary metabolites like this compound.

Isolation Strategies : The process typically begins with the collection of environmental samples such as soil, marine sediment, or host organisms like sponges. For marine sediment, samples are collected from specific depths. scirp.org Fungi are then isolated by plating diluted samples onto a suitable growth medium, often containing seawater for marine isolates to mimic their natural environment.

Cultivation and Fermentation : Once isolated, the fungal strains are cultivated to produce the target compounds. Researchers employ different fermentation techniques to optimize the yield of secondary metabolites.

Solid-State Fermentation (SSF) : This method involves growing fungi on a solid substrate with a low moisture content. For example, Aspergillus sulphureus KMM 4640 was cultivated on a solid medium of rice supplemented with yeast extract, KH2PO4, and seawater for 21 days at 22°C. scirp.org SSF is often considered to enhance the production of certain secondary metabolites. uliege.befrontiersin.org

Submerged Fermentation (SmF) : In this technique, the fungus is grown in a liquid nutrient broth. Both SSF and SmF have been used to prepare crude extracts from Aspergillus jensenii for bioactivity screening. mdpi.comnih.govsus-mirri.it The choice between SSF and SmF can significantly affect the metabolic profile of the fungus, with different classes of compounds being predominant in each condition. frontiersin.org

Isolation and Advanced Structural Elucidation of Decumbenone B

Advanced Chromatographic Separation Techniques for Complex Mixtures

The isolation of pure Decumbenone B from fungal extracts requires multi-step purification procedures involving various chromatographic methods. Fungal cultures produce a complex array of primary and secondary metabolites, necessitating high-resolution separation techniques to isolate the target compound.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors (e.g., UV/ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fine purification of this compound. Following initial extraction and preliminary separation, HPLC is employed to achieve high purity.

Initial isolation protocols often involve solvent extraction of the fungal biomass and culture medium, for example with ethyl acetate (B1210297) (EtOAc), followed by preliminary fractionation using normal-phase silica (B1680970) gel column chromatography. d-nb.infomdpi.com The fractions containing this compound are then subjected to reversed-phase HPLC for final purification. One documented method utilized a Supelco Discovery C-18 column with an isocratic mobile phase of 50:50 methanol-water to yield pure this compound. d-nb.infomdpi.com In other studies, analytical-scale HPLC coupled with Ultraviolet (UV) and Evaporative Light Scattering Detectors (ELSD) has been used to analyze crude extracts and guide the purification process. koreascience.kr

Table 1: Example of HPLC Purification Conditions for this compound

Parameter Description Source
Initial Extraction Ethyl Acetate (EtOAc) d-nb.info, mdpi.com
Preliminary Step Normal-phase silica column chromatography d-nb.info, mdpi.com
HPLC Column Supelco Discovery C-18 d-nb.info, mdpi.com
Mobile Phase Methanol–H₂O (50:50) d-nb.info, mdpi.com
Detection UV, ELSD koreascience.kr

Ultra-High Performance Liquid Chromatography (UHPLC) for Metabolic Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. It is particularly valuable for metabolic profiling studies, where the goal is to identify and quantify a wide range of metabolites in a biological sample.

In studies of Penicillium decumbens, UHPLC coupled to high-resolution mass spectrometry (UHPLC-HRMS) was used for the detailed metabolic profiling of wild-type and mutant strains. geomar.deresearchgate.net This technique was instrumental in identifying intermediates and byproducts of biosynthetic pathways. In this context, this compound was identified as a component of the fungal metabolome, with a characteristic retention time under the specific chromatographic conditions used. nih.govresearchgate.net

**Table 2: UHPLC-HRMS Findings for this compound in *P. decumbens***

Parameter Finding Source
Technique UHPLC-High Resolution Mass Spectrometry researchgate.net, geomar.de
Application Metabolic profiling researchgate.net, geomar.de
Retention Time 6.25 min researchgate.net, nih.gov
Identification Detected as an intermediate or byproduct in the calbistrin biosynthetic pathway researchgate.net

Spectroscopic and Spectrometric Characterization Methods for Structural Assignment

Once purified, the definitive structure of this compound, including its elemental composition, connectivity, and stereochemistry, is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy, along with chiroptical methods.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) analysis was critical for confirming its molecular formula as C₁₆H₂₆O₄. researchgate.net The technique detects the mass-to-charge ratio (m/z) of ions with high precision, enabling the differentiation between compounds with the same nominal mass. The observed mass is compared to the calculated mass for a proposed formula, with a small mass error confirming the elemental composition.

Table 3: HRESIMS Data for this compound

Ion Observed m/z Calculated m/z Formula Source
[M+Na]⁺ 303.1564 303.1567 C₁₆H₂₄O₄Na⁺ researchgate.net
[M-H₂O+H]⁺ 263.1640 263.1642 C₁₆H₂₃O₃⁺ researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Full Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is used to establish the carbon skeleton and the precise placement of protons and functional groups.

The structure of this compound has been confirmed by comparing its NMR data with literature values. d-nb.infomdpi.com The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. 2D NMR experiments are then used to piece the structure together by showing correlations between different nuclei. For example, COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons, which is key to connecting different fragments of the molecule.

Table 4: ¹H NMR Spectroscopic Data for this compound (400 MHz, CD₃OD)

Position δH (ppm) Multiplicity, J (Hz)
1 3.80 td, J = 6.3, 2.8
2a 3.04 dt, J = 18.3, 6.4
2b 2.82 dt, J = 18.3, 6.3
5 - -
6 4.09 br s
7a 1.70 m
7b 1.15 td, J = 13.5, 2.5
8 1.92 dd, J = 10.7, 4.4
9a 1.82 m
9b 0.73 q, J = 12.2
10 2.37 m
11 5.39 dd, J = 10.0, 1.8
12 5.31 dd, J = 10.0, 2.5
14 1.06 s
15 1.52 s
16 0.89 d, J = 6.6

Data sourced from researchgate.net

Table 5: ¹³C NMR Spectroscopic Data for this compound (400 MHz, CD₃OD)

Position δC (ppm) Type
1 58.8 CH
2 45.2 CH₂
3 215.9 C
4 58.6 C
5 43.4 C
6 67.2 CH
7 40.7 CH₂
8 26.6 CH
9 134.2 CH
10 132.7 CH
11 129.6 CH
12 134.9 CH
13 75.4 C
14 26.9 CH₃
15 14.8 CH₃
16 21.7 CH₃

Data sourced from researchgate.net

Chiroptical Methods for Absolute Configuration Determination

While NMR and MS can define the planar structure and relative stereochemistry, chiroptical methods are required to determine the absolute configuration of chiral centers. For this compound and related compounds, several methods are employed.

One straightforward method is the measurement of specific rotation. The optical rotation of a purified sample is measured and compared to established literature values. For this compound, a specific rotation of [α]D²⁰ +10.0 (c 0.1, MeOH) has been reported, which is consistent with previously published data. researchgate.net

A more definitive chemical method is the modified Mosher's method. This technique involves esterifying a secondary alcohol within the molecule with a chiral reagent (MTPA chloride) and then analyzing the ¹H NMR shifts of the resulting diastereomeric esters. This method has been explicitly used to define the absolute configuration of this compound. geomar.dekoreascience.krnih.gov

Although not specifically reported for this compound, electronic circular dichroism (ECD) spectroscopy is another powerful chiroptical technique used for related compounds like Decumbenone A. This method involves comparing the experimental ECD spectrum of the compound to spectra calculated for different possible stereoisomers using time-dependent density functional theory (TD-DFT).

Electronic Circular Dichroism (ECD) Calculations

The determination of the absolute configuration of complex molecules like this compound is a significant challenge in natural product chemistry. While NMR and MS data can define the planar structure and relative stereochemistry, assigning the absolute configuration often requires chiroptical methods. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for this purpose. When combined with quantum chemical calculations, it provides a reliable method for stereochemical assignment. nih.govmdpi.com

The process involves comparing the experimental ECD spectrum of the natural product with the theoretically calculated spectra for its possible stereoisomers. mdpi.com For this compound and its analogs, like Decumbenone A, researchers have successfully used this approach. nih.gov The methodology involves:

Conformational Search : Identifying all low-energy conformers of the possible stereoisomers using molecular mechanics (MMFF) or other computational methods.

Geometry Optimization : Optimizing the geometry of these conformers using Density Functional Theory (DFT).

ECD Calculation : Calculating the ECD spectra for each optimized conformer using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comsemanticscholar.org

Spectral Averaging : Averaging the calculated spectra of the conformers based on their Boltzmann population distribution to generate the final theoretical ECD spectrum for each stereoisomer.

Comparison : Matching the experimental ECD spectrum with the calculated spectra. A good agreement between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

In a study on polyketides from the fungus Aspergillus versicolor, this method was employed to determine the absolute configuration of the related compound, Decumbenone A, for the first time. nih.gov The experimental ECD spectrum was consistent with the calculated spectrum for a specific enantiomer, thereby establishing its absolute stereochemistry. nih.gov This same validated approach is applicable to this compound to confirm the spatial arrangement of its chiral centers.

ParameterDescription
Methodology Time-Dependent Density Functional Theory (TD-DFT)
Basis Set Varies by study, e.g., cc-pvTz
Functional Varies by study, e.g., PBE1PBE
Procedure Comparison of experimental ECD spectrum with Boltzmann-averaged calculated spectra of possible stereoisomers. semanticscholar.org
Outcome Assignment of absolute configuration by identifying the theoretical spectrum that matches the experimental data. nih.gov

This table summarizes the general computational approach for ECD calculations in natural product stereochemistry.

Optical Rotation Measurements in Stereochemical Assignment

Optical rotation is a fundamental chiroptical property that measures the rotation of plane-polarized light by a chiral substance. The specific rotation, [α]D, is a characteristic physical constant for a chiral molecule and is instrumental in its characterization. Historically, it has been a primary method for distinguishing between enantiomers.

For this compound, the specific rotation value is a key piece of data reported alongside its isolation and spectroscopic characterization. It serves as a crucial identifier and a point of comparison with previously reported data to confirm the identity of the isolated compound. mdpi.com

Different studies have reported slightly varied optical rotation values for this compound, which can be attributed to differences in the solvent and concentration used for the measurement. mdpi.com For example, one study reported a specific rotation of [α]D²⁰ +10.0 (c 0.1, MeOH), while an earlier report cited a value of [α]D²⁰ +8.0 (c 0.5, EtOH). mdpi.com Such values are vital for confirming that a newly isolated sample is the same enantiomer as the one originally characterized.

Reported ValueConcentration (c)SolventSource
+10.00.1Methanol (MeOH) mdpi.com
+8.00.5Ethanol (EtOH) mdpi.com
+20.40.11Methanol (MeOH) researchgate.net (for Decumbenone C)

This table presents reported optical rotation values for this compound and a related analogue, highlighting variations based on experimental conditions.

While a single optical rotation value cannot determine the absolute configuration on its own without a known reference, it is an essential component of the collective data used for structural elucidation. When combined with biosynthetic considerations and advanced computational methods like ECD, it provides strong corroborative evidence for the assigned stereostructure.

Chemoinformatic and Computational Approaches in Structure Validation

Chemoinformatics and computational chemistry are indispensable tools in modern natural product research, providing powerful methods to manage, analyze, and validate chemical structures. researchgate.netscielo.org.mx These approaches are particularly valuable for complex molecules like this compound, which are often isolated in small quantities and possess multiple stereocenters. nih.gov

Chemoinformatic databases are the first line of validation. When a compound is isolated, its spectroscopic data (NMR, HRMS) and physical properties (optical rotation) are compared against comprehensive natural product databases. mdpi.commdpi.com This process, known as dereplication, quickly identifies known compounds, preventing the time-consuming re-elucidation of their structures. mdpi.com this compound, for instance, has been identified in various fungi like Aspergillus jensenii and Penicillium decumbens by comparing its data with literature values. nih.govmdpi.com

Computational methods play a crucial role in validating the proposed stereostructure. As discussed, TD-DFT calculations of ECD spectra are a prime example of using computational chemistry to solve stereochemical problems that are difficult to address by experimental means alone. nih.gov This synergy between experimental data and computational prediction enhances the confidence in the final structural assignment. researchgate.net

Furthermore, chemoinformatic tools are used to analyze the broader chemical space of natural products. scielo.org.mxnih.gov By quantifying molecular properties such as structural complexity, fragment distribution, and physicochemical characteristics, researchers can compare natural products from different sources (e.g., marine vs. terrestrial fungi) and understand their unique structural features. nih.govmdpi.com This broader context helps in classifying new compounds and predicting their potential relationships to other known molecules. The structural framework of this compound, a decalin-containing polyketide, can be analyzed within this context, relating it to other significant fungal metabolites like the calbistrins and statins, which share biosynthetic origins. nih.govchalmers.se

Biosynthetic Pathways and Genetic Determinants of Decumbenone B

Polyketide Biosynthesis as the Core Pathway

Polyketide biosynthesis is the fundamental pathway responsible for generating the carbon skeleton of decumbenone B. This process involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a complex polyketide chain.

The central enzyme in the biosynthesis of the decumbenone backbone is a Type I iterative polyketide synthase (PKS), designated CalA. nih.govnih.gov This enzyme is remarkable as it is considered a dual-functional PKS, responsible for synthesizing two distinct polyketide moieties that form the calbistrin structure. researchgate.net The decumbenone compounds, including this compound, constitute the decalin portion of the calbistrin molecule. nih.govresearchgate.net

The critical role of CalA has been unequivocally demonstrated through genetic studies. Targeted deletion of the calA gene in the producing fungus Penicillium decumbens led to the complete abolishment of not only calbistrin production but also all putative intermediates, including decumbenone A, B, and C. nih.govresearchgate.net This finding confirms that CalA is essential for the synthesis of the initial polyketide chain that serves as the precursor to the decumbenone family of compounds. nih.gov

The assembly of the decumbenone structure is a sophisticated process. The CalA enzyme catalyzes the formation of a heptaketide (a C14 chain). nih.gov A key event in the formation of the characteristic bicyclic decalin ring system is an intramolecular [4+2] Diels-Alder cycloaddition. nih.gov This complex cyclization reaction is catalyzed by a specific domain within the polyketide synthase itself, highlighting the multifunctional nature of this enzyme. nih.gov

Involvement of Polyketide Synthase (PKS) Enzymes (e.g., CalA)

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for decumbenone and calbistrin biosynthesis are organized into a contiguous cluster on the fungal chromosome, facilitating coordinated regulation of the pathway.

The biosynthetic gene cluster responsible for producing decumbenones and calbistrins, named the cal cluster, was identified through a comparative genomics approach. nih.govnih.gov By analyzing the genomes of three known calbistrin-producing fungal species, Penicillium decumbens, Aspergillus aculeatus, and Aspergillus versicolor, researchers pinpointed a conserved region of genes. nih.govnih.gov

In P. decumbens, this cluster (named calA to calM) consists of 13 predicted genes spanning a 35 kb region of the genome. nih.govmdpi.com In addition to the core PKS gene (calA), the cluster contains genes predicted to encode tailoring enzymes, a transporter, and a regulatory protein. nih.gov Homologous gene clusters have been identified in other fungi, such as Aspergillus stellatus and Colletotrichum tofieldiae, suggesting a conserved biosynthetic strategy for this class of molecules. nih.govsecondarymetabolites.org

Table 1: Genes Identified in the cal Biosynthetic Gene Cluster of P. decumbens

Gene Putative Function Role in Biosynthesis
calA Polyketide Synthase (PKS) Synthesizes the initial polyketide backbone. nih.govnih.gov
calB Major Facilitator Superfamily (MFS) Transporter Involved in the export of calbistrins. nih.govnih.gov
calC Zn(II)2Cys6 Transcription Factor Regulates the expression of the other cal cluster genes. nih.govnih.gov
calD Hypothetical Protein Function not yet determined. nih.gov
calE Cytochrome P450 Monooxygenase Tailoring enzyme involved in oxidation steps. nih.govresearchgate.net
calF Dehydrogenase Tailoring enzyme, potentially involved in forming tetrahydropyranone moieties. nih.govresearchgate.net
calG Bifunctional CYP-P450 Monooxygenase/Reductase Tailoring enzyme involved in oxidative modifications. nih.gov
calH Methyltransferase Tailoring enzyme involved in methylation. nih.govresearchgate.net
calI Dehydrogenase Tailoring enzyme involved in redox reactions. nih.gov
calJ Beta-lactamase Tailoring enzyme. nih.gov
calK Enoyl Reductase Tailoring enzyme involved in reduction steps. nih.govresearchgate.net
calL Cytochrome P450 Monooxygenase Tailoring enzyme involved in hydroxylation. nih.govresearchgate.net

| calM | Dehydrogenase | Tailoring enzyme, potentially involved in forming tetrahydropyranone moieties. nih.govresearchgate.net |

Subsequent to the formation of the polyketide backbone, a series of post-PKS modifications are required to generate the final decumbenone structures. These reactions are catalyzed by "tailoring" enzymes, primarily oxidoreductases, encoded within the cal gene cluster.

Among the most critical tailoring enzymes are the cytochrome P450 monooxygenases. The cal cluster in P. decumbens encodes at least two distinct P450s, CalE and CalL, as well as a fused P450-reductase, CalG. nih.gov Research suggests a specific oxidative sequence leading to the decumbenone series. researchgate.net First, the P450 monooxygenase CalL' catalyzes a hydroxylation reaction at the C-13 position of a precursor molecule to form aspermytin A. researchgate.net Following this, another P450 enzyme, CalE', is responsible for the further oxidation of this intermediate to yield decumbenone A, a process that proceeds via the formation of this compound. researchgate.net These sequential oxidation steps are crucial for the maturation of the polyketide intermediate into the final decumbenone compounds.

Table 2: Chemical Compounds Mentioned in the Article

Compound Name
Decumbenone A
This compound
Decumbenone C
Calbistrin
Calbistrin A
Calbistrin C
Aspermytin A
Acetyl-CoA
Malonyl-CoA

Functional Characterization of Key Biosynthetic Enzymes

Major Facilitator Pumps (e.g., CalB) in Metabolite Export

Major Facilitator Superfamily (MFS) transporters are crucial for moving a wide array of small molecules across cellular membranes. plos.org In the context of fungal secondary metabolism, they often function as efflux pumps, exporting metabolites out of the cell. plos.orgijbbb.org This process is vital for preventing the intracellular accumulation of potentially toxic compounds and for secreting molecules involved in ecological interactions. plos.org

In the biosynthetic pathway related to this compound, a specific MFS transporter, designated CalB, has been identified as a key component. nih.govdoaj.org CalB is encoded by the calB gene within the calbistrin biosynthetic gene cluster in Penicillium decumbens. nih.govchalmers.se Research involving the targeted deletion of the calB gene has provided significant insights into its function. nih.govdoaj.org When calB was deleted, an almost complete absence of calbistrin A and C was observed in the extracellular medium. nih.gov This finding strongly suggests that CalB is the primary transporter for the export of these final products. nih.govdoaj.org

Interestingly, the deletion of calB also had a notable effect on decumbenone levels. The abundance of decumbenones A, B, and C decreased to 20–60% of the levels found in the wild-type strain. nih.gov This suggests that while CalB is essential for the efficient export of calbistrins, it also contributes to the export of their decalin-containing precursors, including this compound. nih.gov The transporter encoded by adrC, a gene in the andrastin A cluster in Penicillium roqueforti, represents another example of an MFS transporter required for the production of a secondary metabolite. researchgate.net

Transcription Factors (e.g., CalC) in Pathway Regulation

The regulation of secondary metabolite biosynthesis is a tightly controlled process, often governed by specific transcription factors (TFs) located within the biosynthetic gene cluster (BGC). nih.govmdpi.com These cluster-specific TFs act as molecular switches, modulating the expression of all other genes within that cluster. nih.gov

For the pathway involving this compound, the key transcriptional regulator is CalC, a binuclear zinc cluster transcription factor. nih.govdoaj.orgnih.gov The gene calC is part of the 13-membered calbistrin gene cluster (calA to calM) identified in P. decumbens. nih.govdoaj.org The essential role of CalC was demonstrated through genetic knockout experiments. The targeted deletion of the calC gene resulted in the complete abolishment of production of both calbistrins and all putative pathway intermediates, including the decumbenones. nih.govchalmers.seresearchgate.net This outcome confirms that CalC is the critical transcription factor responsible for activating the entire cal biosynthetic pathway. nih.govdoaj.org Without the expression of CalC, the biosynthetic enzymes, including the core polyketide synthase CalA, are not produced, and the pathway remains silent. nih.govchalmers.se This type of regulation, where a single TF controls an entire BGC, is a common theme in fungal secondary metabolism, with other examples including PatL for patulin (B190374) and CtnA for citrinin (B600267) biosynthesis. nih.gov

This compound as an Intermediate or Related Metabolite in Calbistrin Biosynthesis

This compound is recognized as a putative intermediate or a closely related metabolite in the biosynthesis of calbistrins. nih.govdoaj.org Calbistrins are complex polyketides composed of two distinct moieties linked by an ester bond: a bicyclic decalin part and a linear dioic acid part. nih.govdoaj.orgnih.gov this compound itself possesses the characteristic decalin core structure that forms the backbone of one half of the calbistrin molecule. nih.govresearchgate.net

The fungus Penicillium decumbens is known to produce not only calbistrins A and C but also to accumulate several structurally related compounds, namely decumbenones A, B, and C. nih.govnih.govresearchgate.net This co-production strongly suggests a biosynthetic linkage. nih.gov Further evidence comes from gene deletion studies. When the gene for the primary polyketide synthase, calA, was deleted, the production of both calbistrins and all decumbenones ceased. nih.govchalmers.se This demonstrates that a single polyketide synthase, CalA, is responsible for synthesizing the backbone of both classes of molecules. nih.govrcsb.orgnih.gov

Subsequent enzymatic modifications would then convert the initial polyketide chain into the decumbenone structures, which can then be further processed and esterified to the linear dioic acid moiety to form the final calbistrin molecules. nih.govresearchgate.net The detection of decumbenones A, B, and C, alongside the linear dioic acid, in a heterologous host expressing the cal gene cluster further supports their role as pathway intermediates or byproducts. researchgate.netscispace.com

Genetic Engineering Methodologies for Biosynthesis Research

The study of fungal secondary metabolite biosynthesis, including that of this compound, has been profoundly advanced by modern genetic engineering techniques. These tools allow for precise manipulation of fungal genomes to elucidate gene function and pathway architecture.

CRISPR/Cas9 System for Targeted Gene Deletions and Overexpression

The CRISPR/Cas9 system has become a versatile and efficient tool for genome editing in a variety of filamentous fungi, including Penicillium species. nih.govresearchgate.netfrontiersin.orgnih.gov This technology enables researchers to create targeted gene deletions, insertions, and modifications with high precision. nih.gov

In the investigation of the this compound and calbistrin pathway, CRISPR/Cas9 was instrumental. nih.govdoaj.org Researchers successfully implemented the system in P. decumbens to perform targeted deletions of key genes within the identified cal cluster. nih.govdoaj.orgnih.gov Specifically, the genes encoding the polyketide synthase (calA), the major facilitator pump (calB), and the transcription factor (calC) were knocked out. nih.govdoaj.org The resulting mutant strains, when analyzed for their metabolic profiles, provided clear evidence for the function of each deleted gene, confirming the involvement of CalA and CalC in producing all pathway metabolites and the role of CalB in their export. nih.govdoaj.orgchalmers.se This targeted approach is significantly more efficient than traditional gene knockout methods. researchgate.net

Heterologous Expression Systems for Pathway Elucidation

Heterologous expression, the transfer of a gene or an entire biosynthetic gene cluster from its native producer into a more tractable host organism, is a powerful strategy for pathway elucidation and compound production. sciety.orgmdpi.com This approach can bypass the native regulatory controls of the original organism and is particularly useful when the native host is difficult to cultivate or genetically manipulate. sciety.orgmdpi.com Fungi like Aspergillus nidulans, Aspergillus oryzae, and Saccharomyces cerevisiae are common heterologous hosts. mdpi.comfrontiersin.org

Recently, a Penicillium rubens strain, engineered to have a minimal secondary metabolite background by deleting four major native gene clusters, was used as a platform to express the calbistrin gene cluster from P. decumbens. scispace.com Upon integration of the cal-BGC, this heterologous host successfully produced high yields of decumbenones A, B, and C, as well as the linear dioic acid moiety. researchgate.netscispace.com This result not only confirmed the identity of the gene cluster but also demonstrated that these decalin-containing compounds are stable products of the pathway. scispace.com The absence of calbistrin production in this specific host suggested that additional factors or specific conditions might be required for the final esterification step. researchgate.netscispace.com

Comparative Genomics and Transcriptomics in Pathway Discovery

Comparative genomics is a powerful bioinformatic approach used to identify biosynthetic gene clusters by comparing the genomes of different organisms that produce the same secondary metabolite. nih.govplos.orgresearchgate.net The underlying principle is that the set of genes responsible for producing a specific compound will be conserved across producing species but absent in non-producing relatives. sciencenews.dk

Chemical Synthesis Approaches for Decumbenone B and Analogues

Decumbenone B, a polyketide natural product featuring a substituted decalin core, belongs to a large family of structurally complex molecules isolated from various fungal species. rsc.orgmdpi.com While a dedicated total synthesis of this compound has not been reported in scientific literature, the chemical strategies for constructing its core decalin structure and those of its analogues are well-established through the successful synthesis of related, often more complex, polyketides. These approaches provide a clear blueprint for the potential synthesis of decumbenones.

Investigation of Biological Activities and Underlying Mechanisms

Cellular and Molecular Effects in Model Systems

Decumbenone B has demonstrated selective cytotoxic effects in in vitro studies. Research indicates that both Decumbenone A and B exhibit inhibitory activity against the human esophageal carcinoma cell line ECA109. nih.govresearchgate.net Specifically, this compound was found to have a half-maximal inhibitory concentration (IC₅₀) of 15.60 µM against this cell line. nih.govmdpi.com

While this compound was isolated alongside Decumbenone C from the marine fungus Aspergillus sulphureus KMM 4640, the potent cytotoxic activity reported in that study was attributed to Decumbenone C, which showed an IC₅₀ value of 0.9 µM against SK-MEL-5 human melanoma cells. frontiersin.orgmathewsopenaccess.commathewsopenaccess.comresearchgate.net The specific activity of this compound against this melanoma cell line was not detailed.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC₅₀ (µM) Source(s)
ECA109 Human Esophageal Carcinoma 15.60 nih.govmdpi.com

Current scientific literature does not provide specific details on the molecular mechanisms of cellular perturbation for this compound, such as its ability to induce apoptosis or cause cell cycle arrest. While related compounds isolated from the same fungal genera have been shown to induce apoptosis or cell cycle arrest through various pathways, such as modulating the Wnt/β-catenin or Hippo/YAP/TAZ pathways, similar mechanistic studies for this compound have not been reported. nih.govmdpi.commdpi.comnih.gov For instance, other metabolites from Aspergillus species have been found to induce apoptosis through the downregulation of Bcl-2, upregulation of Bax, and activation of caspases. frontiersin.org However, a direct link between this compound and these specific cellular processes has not been established.

The potential antiviral properties of this compound have been investigated as part of broader screening efforts. In one study, a crude extract from the marine fungus Aspergillus jensenii MUT6581 displayed notable antiviral activity against Respiratory Syncytial Virus (RSV) and Herpes Simplex Virus Type 2 (HSV-2) without showing cytotoxicity. sus-mirri.itresearchgate.netnih.govnih.gov

Subsequent chemical analysis of this bioactive extract led to the isolation of Decumbenone A and this compound as two of its abundant components. sus-mirri.itunito.itmdpi.com However, when these purified compounds were tested individually, they failed to reproduce the significant antiviral effects observed with the parent extract. sus-mirri.itresearchgate.netnih.govresearchgate.net This finding suggests that either other compounds within the crude extract are responsible for the antiviral activity, or that a synergistic interaction between multiple components, potentially including this compound, is required to achieve the observed effect. sus-mirri.itnih.gov

This compound has been identified as a plant growth regulator, exhibiting a stimulatory effect on the initial stages of development in several agricultural plants. scirp.orgresearchgate.net These effects are notably observed at ultra-low concentrations, typically in the range of 10⁻¹² to 10⁻¹⁸ M. scirp.orgdvo.ruscirp.org

Studies have shown that this compound specifically stimulates the growth of seedling roots in buckwheat (Fagopyrum esculentum) and corn (Zea mays). scirp.orgdvo.ruscirp.orgsemanticscholar.org A weaker, though still present, stimulatory action was also noted on the seedling roots of wheat at certain low concentrations, such as 10⁻¹¹ M and 10⁻¹³ M. scirp.org

Table 2: Plant Growth Regulatory Effects of this compound

Plant Species Effect on Seedling Root Growth Effective Concentrations (M) Source(s)
Buckwheat (Fagopyrum esculentum) Stimulatory 10⁻⁵ - 10⁻¹⁸ scirp.orgdvo.ruscirp.org
Corn (Zea mays) Stimulatory e.g., 10⁻⁸, 10⁻¹⁵ scirp.orgdvo.ruscirp.org
Wheat (Triticum aestivum) Weak Stimulatory e.g., 10⁻¹¹, 10⁻¹³ scirp.org

Investigations into other biological activities of this compound, such as antifungal and antioxidant effects, are limited. While crude extracts of fungi that produce this compound, like Aspergillus carneus and Aspergillus versicolor, have been noted for their antioxidant properties, the specific contribution of this compound to this activity has not been elucidated. researchgate.netnih.govnih.gov Similarly, while related compounds like Calbistrin A show antifungal activity, direct studies confirming the antifungal properties of this compound are not prevalent in the reviewed literature. nih.gov

Plant Growth Regulatory Effects at Ultra-Low Concentrations

Pharmacological Target Identification and Pathway Modulation

As of the current research, specific pharmacological targets and modulated pathways for this compound have not been identified. The research on its biological activity has primarily focused on phenotypic effects, such as cytotoxicity and plant growth stimulation. nih.govscirp.org While studies on other fungal metabolites have successfully identified interactions with specific cellular pathways, such as the Wnt/cyclin D1 or various kinase signaling pathways, the molecular targets through which this compound exerts its effects remain an area for future investigation. nih.govmdpi.comresearchgate.net

Enzyme Inhibition or Activation Studies

Direct and specific enzyme inhibition or activation studies for this compound are not extensively documented in the current scientific literature. Much of the understanding of its potential enzymatic interactions is inferred from comparative studies with its structural analogue, Decumbenone A.

One notable study investigated the effect of decumbenones on melanization in the rice blast pathogen Magnaporthe grisea. In this research, it was observed that Decumbenone A inhibited the melanization process, a critical step in the fungus's pathogenicity. In contrast, this compound did not exhibit this inhibitory activity. researchgate.net Melanin (B1238610) biosynthesis in fungi is a complex enzymatic pathway, with tyrosinase and laccase being key enzymes. The differential activity between Decumbenone A and B suggests that specific structural features are crucial for the inhibition of one or more enzymes in this pathway. However, the precise enzyme target of Decumbenone A and the detailed kinetics of inhibition have not been reported, nor has the direct interaction of this compound with these enzymes been quantified.

Beyond this comparative study, there is a lack of published research detailing the screening of this compound against a broad panel of enzymes or the determination of inhibitory constants such as IC₅₀ or Kᵢ values for specific enzymatic targets.

Receptor Binding and Signaling Pathway Analysis

Currently, there is a significant gap in the literature regarding the direct interaction of this compound with specific cellular receptors. No studies have been published that report on receptor binding assays or the determination of binding affinities (e.g., Kₔ values) for this compound.

However, some insights into its potential influence on signaling pathways can be drawn from its observed biological effects. The cytotoxic activity of this compound against human cancer cell lines implies that it may interfere with signaling pathways crucial for cell proliferation, survival, or apoptosis. researchgate.netdntb.gov.ua Natural products with similar polyketide structures have been shown to modulate various signaling cascades, including those involving protein kinases and transcription factors. nih.gov For instance, the heterotrimeric G-protein signaling pathway is a known regulator of secondary metabolite production in fungi and various cellular processes. researchgate.net While this compound is a product of such pathways, it is plausible that it could, in turn, affect similar signaling cascades in other organisms.

A study on the crude extract of Aspergillus jensenii, from which decumbenones A and B were isolated, hypothesized that the observed osteogenic activities might be mediated through the WNT/β-catenin signaling pathway or by modulating the RANK/RANKL/OPG axis. dvo.ru However, the purified decumbenones A and B did not replicate these bioactivities, suggesting that other compounds in the extract were responsible or that a synergistic effect was at play. mdpi.com This highlights the need for further research to identify the specific molecular targets and signaling pathways directly affected by this compound.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) for this compound is primarily understood through comparative analysis with its close structural relatives, Decumbenone A and Decumbenone C. These compounds share the same core decalin ring system but differ in the degree of saturation and hydroxylation. scirp.org

Elucidation of Structural Determinants for Observed Bioactivities

The most direct SAR insight comes from the differential activity of Decumbenone A and B in the inhibition of melanization in Magnaporthe grisea. Decumbenone A possesses a double bond in the decalin ring system that is absent in the more saturated structure of this compound. This structural difference is the likely determinant for the observed inhibition of melanization by Decumbenone A and the lack thereof by this compound, suggesting that the specific conformation or electronic properties conferred by this double bond are essential for its interaction with the molecular target in the melanin biosynthesis pathway. researchgate.net

In terms of cytotoxic activity, both Decumbenone A and this compound have demonstrated inhibitory effects against the human esophageal cancer cell line ECA109. researchgate.netdntb.gov.ua This suggests that the core decalin and the 3-hydroxy-1-propanone side chain common to both molecules are important for this bioactivity.

Correlation of Functional Groups with Specific Biological Responses

The specific correlation of functional groups to biological responses in this compound can be inferred by comparing its activities with those of Decumbenones A and C.

Decalin Ring Saturation: As mentioned, the saturation of the decalin ring in this compound, compared to the unsaturation in Decumbenone A, appears to abolish the melanin-inhibiting activity. researchgate.net This points to the conformation of the decalin ring system being a critical factor for certain biological activities.

Side Chain: The 3-hydroxy-1-propanone side chain is a consistent feature among the decumbenones and is likely a key contributor to their cytotoxic effects.

The differential plant growth-regulating effects of Decumbenones A, B, and C further underscore the importance of subtle structural variations. dvo.ruscirp.org For example, this compound was found to have a stimulatory effect on the root growth of buckwheat, while Decumbenone A was more effective on spring soft wheat, and Decumbenone C on spring barley. dvo.ruscirp.org These differences highlight that minor changes to the decalin core can significantly alter the specificity of the biological response.

Table of Cytotoxic Activity of this compound

Cell LineIC₅₀ (µM)Reference
Human Esophageal Carcinoma (ECA109)15.60 researchgate.netdntb.gov.ua
Human Bladder Cancer (BIU-87)>20 dntb.gov.ua
Human Hepatocellular Carcinoma (BEL-7402)>20 dntb.gov.ua

Advanced Analytical Methodologies in Decumbenone B Research

Quantitative and Qualitative Metabolic Profiling by UHPLC-HRMS

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is an indispensable tool for the metabolic profiling of Decumbenone B. This technique offers the high separation efficiency of UHPLC and the high mass accuracy and sensitivity of HRMS, enabling both the identification (qualitative analysis) and measurement (quantitative analysis) of this compound and its precursors or related metabolites in complex fungal extracts.

Research on Penicillium decumbens has extensively used UHPLC-HRMS to unravel the biosynthetic pathway of calbistrins, where decumbenones are key intermediates. nih.govnih.govresearchgate.net In these studies, extracts from wild-type and genetically modified fungal strains were compared. nih.gov The detailed metabolic profiling of mutant strains, created using CRISPR/Cas9 technology to delete specific genes, confirmed the roles of the polyketide synthase (PKS) CalA and the transcription factor CalC in the production of both calbistrins and decumbenones. nih.govnih.govdoaj.org When these genes were deleted, the production of this compound and its related compounds was completely abolished, providing clear evidence of their genetic origin. nih.gov

The analysis typically involves searching for the specific mass-to-charge ratio (m/z) of the target compounds. Due to the nature of electrospray ionization (ESI), protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ are often monitored. For this compound, the sodium adduct [M+Na]⁺ at an m/z of 305.1720 is a key identifier in positive ion mode. mdpi.com The high resolution of the mass spectrometer allows for the determination of the elemental composition, confirming the identity of the detected peaks. For instance, in studies of the marine fungus Aspergillus jensenii, this compound was identified from a crude extract by its characteristic HRMS signal, alongside Decumbenone A. mdpi.com

Table 1: UHPLC-HRMS Data for this compound and Related Metabolites

Compound Molecular Formula Adduct Calculated m/z Observed m/z Source Organism Reference
This compound C₁₆H₂₆O₄ [M+Na]⁺ 305.1723 305.1720 Penicillium decumbens mdpi.com
Decumbenone A C₁₆H₂₄O₄ [M+Na]⁺ 303.1567 303.1575 Penicillium decumbens mdpi.com
Decumbenone C C₁₆H₂₄O₅ [M+Na]⁺ 319.1516 319.1331 Penicillium decumbens mdpi.com

Application of Advanced NMR Techniques for Metabolite Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including this compound. While UHPLC-HRMS can suggest a molecular formula, NMR provides the precise atomic connectivity and stereochemistry, which is crucial for confirming the identity of a metabolite.

The structural characterization of this compound has been accomplished using a suite of advanced NMR experiments. mdpi.comresearchgate.netmdpi.com One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide an initial overview of the proton and carbon environments within the molecule. mdpi.com For a complex structure like this compound, two-dimensional (2D) NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin couplings, helping to piece together adjacent proton networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C), assigning carbon signals based on their proton attachments.

Through the combined interpretation of these spectra, researchers have been able to assign every proton and carbon signal in the this compound structure, confirming its decalin core and side chain. mdpi.comresearchgate.net This level of detail is fundamental for "metabolite tracking" in the sense that it allows for the unambiguous identification of this compound in fungal extracts, distinguishing it from structurally similar isomers or related metabolites like Decumbenone A and C. researchgate.net This precise identification is the first step in tracking its production under different biological conditions or in different mutant strains.

Table 2: ¹³C NMR Chemical Shift Data for this compound (100 MHz, CD₃OD)

Carbon Position Chemical Shift (δc, ppm) Carbon Position Chemical Shift (δc, ppm)
1 58.6 9 134.2
2 45.2 10 132.7
3 215.9 11 129.6
4 58.8 12 134.9
5 43.4 13 75.4
6 67.2 14 26.9
7 40.7 15 14.8
8 26.6 16 21.7

Data sourced from a study on Aspergillus jensenii. mdpi.com

Chemo-Proteomics and Interactomics for Target Deconvolution

Once a natural product like this compound is identified and found to possess biological activity, a critical next step is to determine its molecular mechanism of action. Target deconvolution is the process of identifying the specific cellular proteins (or other macromolecules) that the compound interacts with to exert its effects. nih.gov Chemo-proteomics and interactomics are powerful, large-scale approaches to achieve this. researchgate.net

Chemo-proteomics typically involves using a modified version of the small molecule as a "bait" or "probe" to capture its protein binding partners from a cell lysate. mdpi.com The captured proteins are then identified using mass spectrometry-based proteomics. This can reveal direct physical interactions and help to formulate a hypothesis about the compound's mode of action. Interactomics is a broader term that encompasses the study of these interactions on a global, proteome-wide scale. Probe-free methods, which detect changes in protein properties (like thermal stability) upon ligand binding, are also increasingly used to avoid the chemical synthesis of a probe. researchgate.net

To date, specific chemo-proteomics or interactomics studies focused on this compound have not been reported in the scientific literature. Research has primarily focused on its biosynthesis and isolation. However, the need for such studies is clear. For example, when Decumbenone A and B were isolated from Aspergillus jensenii, they did not show the same bioactivity as the crude extract they came from, suggesting a complex interplay of compounds or that other minor, more potent molecules were responsible. mdpi.com This highlights a situation where target deconvolution could be invaluable. Future studies employing multi-omics approaches, including proteomics, are suggested as a necessary step to understand the biological effects of such fungal metabolites and identify the specific active compounds and their cellular targets. mdpi.com Applying chemo-proteomics to this compound could uncover its direct protein targets, providing crucial insights into its potential therapeutic applications or biological functions.

Future Perspectives and Research Challenges in Decumbenone B Studies

Elucidating Undiscovered Biosynthetic Genes and Pathways

A significant challenge in the study of Decumbenone B lies in the complete elucidation of its biosynthetic pathway. Decumbenones are polyketides, a large class of secondary metabolites produced by multi-domain enzymes called polyketide synthases (PKSs). escholarship.org While the core biosynthetic gene cluster (BGC) for calbistrins, which also produces decumbenones as intermediates, has been identified in Penicillium decumbens, the precise enzymatic steps and regulatory networks governing this compound formation are not fully understood. researchgate.netnih.govchalmers.se

The identified cal gene cluster (calA-M) in P. decumbens contains the essential PKS (CalA), a transporter (CalB), and a transcription factor (CalC), confirming their roles in producing the decalin-containing polyketide backbone shared by decumbenones and calbistrins. researchgate.netchalmers.sedoaj.org However, many genes within fungal genomes that could produce novel secondary metabolites remain silent under standard laboratory conditions, hindering their discovery and characterization. frontiersin.org Future research must focus on:

Genome Mining and Comparative Genomics: Systematically searching the genomes of this compound-producing fungi, such as Aspergillus and Penicillium species, to identify homologous BGCs. nih.govchalmers.se This can reveal variations in gene content and organization that could explain the production of different decumbenone analogues.

Functional Gene Characterization: Systematically deleting or overexpressing individual genes within the putative BGC to determine their specific roles in modifying the polyketide chain, including the cyclization and tailoring steps that lead to the final this compound structure.

Transcriptional Regulation Studies: Investigating the global and pathway-specific transcription factors that control the expression of the decumbenone BGC. nih.govnih.gov Understanding how environmental cues and developmental stages influence these regulators could unlock strategies to activate silent clusters or enhance production. nih.gov

The modular nature of PKS enzymes offers a tantalizing prospect for biosynthetic engineering, but this is contingent on a deep understanding of each domain's function and specificity. nih.gov

Advancing Stereoselective Total Synthesis Methodologies

The complex, stereochemically rich structure of this compound presents a formidable challenge for synthetic chemists. While total synthesis is crucial for confirming the structure, providing material for biological testing, and generating novel analogues, current methods may be inefficient or lack the desired stereocontrol.

Future research in this area should aim to:

Develop Novel Stereoselective Reactions: Creating new synthetic methods to control the multiple chiral centers within the decalin core of this compound. This includes exploring asymmetric catalysis and substrate-controlled reactions.

Analogue-Focused Synthesis: Leveraging synthetic strategies to create a library of this compound analogues with modifications at various positions. nih.gov This approach is critical for establishing structure-activity relationships (SAR) and optimizing biological activity.

Insights from biosynthetic studies, particularly into the enzymes responsible for cyclization and stereochemical control, could inspire novel biomimetic synthetic strategies. syr.edu

Deeper Mechanistic Understanding of Biological Activities at the Molecular Level

This compound has been reported to possess several biological activities, including plant growth stimulation and cytotoxicity against certain cancer cell lines. dvo.rumdpi.comscirp.orgnih.gov For instance, it has shown selective effects on the human esophageal cancer cell line ECA109. mdpi.com However, the precise molecular targets and mechanisms of action remain largely unknown. A significant challenge is to move beyond phenotypic observations to a detailed molecular understanding.

Key research directions include:

Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and molecular docking to identify the specific proteins or cellular pathways that this compound interacts with. mdpi.com For example, molecular docking studies have been used to predict interactions between other fungal metabolites and their protein targets. mdpi.com

Signaling Pathway Analysis: Investigating how this compound modulates key cellular signaling pathways involved in processes like cell proliferation, apoptosis, and inflammation. mdpi.comnih.gov

In Vivo Model Studies: Utilizing relevant animal models to validate the in vitro findings and understand the compound's effect in a complex biological system. This is crucial for assessing its therapeutic potential.

A thorough understanding of its mechanism of action is essential for predicting its efficacy and potential applications in medicine and agriculture.

Development of Engineered Fungal Strains for Enhanced Production or Novel Analogues

The natural production levels of this compound in wild-type fungal strains are often low, limiting its availability for research and development. Metabolic engineering and synthetic biology offer powerful tools to overcome this limitation. nih.gov

Future efforts should concentrate on:

Host Strain Optimization: Developing "platform" or "chassis" strains of fungi, such as Aspergillus oryzae or Penicillium rubens, by deleting major competing secondary metabolite pathways. frontiersin.orgresearchgate.netcore.ac.uk This creates a cleaner background and funnels more precursors towards the desired product. core.ac.ukbiorxiv.org

Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a well-characterized, high-producing fungal host. frontiersin.orgresearchgate.netmdpi.com This strategy has been successfully used for other fungal polyketides and resulted in high yields of decumbenones A, B, and C. researchgate.netmdpi.com

Promoter Engineering and Gene Overexpression: Replacing the native promoters in the BGC with strong, constitutive promoters to drive high levels of gene expression and increase product yield. nih.gov

CRISPR/Cas9-Mediated Engineering: Utilizing advanced gene-editing tools like CRISPR/Cas9 for precise and efficient modification of the fungal genome, including gene knockouts, insertions, and transcriptional regulation. researchgate.netchalmers.semdpi.comnih.gov This technology has already been used to identify the calbistrin/decumbenone gene cluster. researchgate.netchalmers.se

These approaches could not only boost the production of this compound but also enable the creation of novel analogues through combinatorial biosynthesis, where genes from different pathways are mixed and matched. nih.gov

Table 1: Strategies for Engineered Production of this compound

Strategy Approach Potential Outcome Key Challenge Reference
Host Optimization Deletion of competing biosynthetic gene clusters in a production host like P. rubens. Creation of a "clean" platform strain, reducing metabolic burden and increasing precursor availability for this compound synthesis. Identifying and deleting all major competing pathways without negatively impacting host viability. researchgate.netcore.ac.uk
Heterologous Expression Transferring the cal gene cluster from P. decumbens into an industrial host like A. oryzae. High-level production of this compound in a host optimized for industrial fermentation. Ensuring proper expression, folding, and function of all pathway enzymes in the new host. frontiersin.orgresearchgate.net
Transcriptional Upregulation Using CRISPRa (activation) to target the endogenous calC transcription factor or replacing native promoters with strong constitutive ones. Increased transcription of the entire biosynthetic gene cluster, leading to higher product titers. Avoiding metabolic imbalances or cellular toxicity from overproduction. nih.govmdpi.com

| Combinatorial Biosynthesis | Swapping or modifying domains within the polyketide synthase (CalA) or introducing tailoring enzymes from other pathways. | Generation of novel this compound analogues with potentially improved or new biological activities. | Predicting the outcome of enzyme/domain swaps, as many combinations are non-functional. | nih.govnih.gov |

Exploration of Synergistic Effects with Other Natural Products

Natural products often exhibit enhanced biological activity when used in combination, a phenomenon known as synergy. nih.gov This approach can lower the required concentration of individual compounds, potentially reducing toxicity and overcoming resistance mechanisms. nih.govpnas.org

A promising future direction is to investigate the synergistic effects of this compound with other compounds. For example, in one study, the crude extract of Aspergillus jensenii showed potent antiviral and osteogenic activities, but the isolated decumbenones A and B did not, suggesting that other minor compounds or synergistic interactions were responsible for the effect. mdpi.comresearchgate.netnih.govdntb.gov.ua

Research in this area should involve:

High-Throughput Synergy Screening: Testing this compound in combination with libraries of other natural products or known drugs against various biological targets (e.g., cancer cell lines, pathogenic fungi). pnas.orgfrontiersin.org

Mechanism of Synergy: Once a synergistic pair is identified, elucidating the molecular basis for their enhanced effect. For example, one compound might inhibit an efflux pump, allowing the other to accumulate inside the cell.

Combination with Anti-Virulence Agents: Exploring combinations with compounds that target pathogen virulence factors rather than growth, which could be a strategy to reduce the development of resistance. nih.gov

Investigating these synergistic interactions could unlock new therapeutic applications for this compound that would not be apparent from studying the compound in isolation. mdpi.comresearchgate.net

Q & A

Q. What structural modifications of this compound enhance its bioactivity, and how do these correlate with plant-specific responses?

  • Methodological Answer : Functionalization of the decumbenone core (C₁₆H₂₆O₄) influences activity. For example, oxidation at C-3 in Decumbenone C (C₁₆H₂₆O₅) reduces efficacy in buckwheat but enhances it in barley. Structure-activity relationship (SAR) studies using synthetic analogs (e.g., esterification of the dioic acid moiety) and molecular docking with plant hormone receptors (e.g., auxin-binding proteins) can pinpoint critical modifications .

Q. What mechanisms explain this compound’s ultra-low concentration efficacy (10⁻¹²–10⁻¹⁸ M) in root stimulation?

  • Methodological Answer : Hypothesized mechanisms include hormesis (biphasic dose-response) and amplification via secondary messengers (e.g., reactive oxygen species). Transcriptomic profiling of treated roots (RNA-seq) and pharmacological inhibition of signaling pathways (e.g., ethylene biosynthesis) can test these models. Comparative studies with synthetic analogs (e.g., decumbenone derivatives lacking hydroxyl groups) may isolate key functional groups .

Methodological Considerations

  • Data Reproducibility : Standardize fungal cultivation (e.g., 21 days at 22°C in rice-seawater medium) and extraction protocols to minimize batch variability .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-concentration experiments. Report mean ± standard error (M ± se) for transparency .
  • Ethical Compliance : Adhere to institutional guidelines for genetic modification (e.g., Cal cluster knockouts) and data sharing .

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